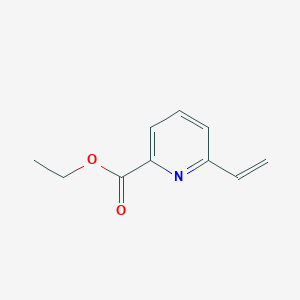

Ethyl 6-vinylpicolinate

Description

Ethyl 6-vinylpicolinate (CAS: 1383474-28-9) is a pyridine derivative characterized by a vinyl substituent at the 6-position of the picolinic acid backbone, esterified with an ethyl group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol (calculated from the formula). The compound’s structure is defined by the SMILES code O=C(OCC)C1=NC(C=C)=CC=C1, indicating the ester group at position 2 and the vinyl group at position 6 . Synonyms include 2-methyl-5-vinylpyridine and 5-ethenyl-2-methylpyridine .

However, detailed physicochemical data (e.g., melting point, solubility) and industrial applications remain underreported in accessible literature.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

ethyl 6-ethenylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h3,5-7H,1,4H2,2H3 |

InChI Key |

BNRPBIQKLIZKRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity Profile

The compound’s dual functionality (vinyl and ester) drives its reactivity:

Polymerization

-

Mechanism : The vinyl group undergoes free-radical or ionic polymerization, forming polymeric materials.

-

Applications : Development of functional polymers for coatings or adhesives.

Ester Hydrolysis

-

Reaction : Ethyl ester hydrolysis under acidic/basic conditions yields 6-vinylpicolinic acid.

Coordination Chemistry

-

Metal Ion Binding : The picolinate moiety acts as a ligand, forming coordination complexes with transition metals.

-

Applications : Catalytic systems or sensing materials.

Nucleophilic Substitution

-

Halide Exchange : Vinyl iodides/chlorides undergo nucleophilic displacement (e.g., with Grignard reagents) .

Spectroscopic Characterization

Ethyl 6-vinylpicolinate is analyzed using:

Handling and Stability

Comparison with Similar Compounds

Table 1: Key Features of Ethyl 6-Vinylpicolinate and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| Ethyl 6-vinylpicolinate | 1383474-28-9 | C₁₀H₁₁NO₂ | 6-vinyl, 2-ethyl ester | 177.20 | Potential monomer for polymers |

| Ethyl 6-chloro-5-methylpicolinate | 178421-21-1 | C₉H₁₀ClNO₂ | 6-chloro, 5-methyl | 199.63 | Intermediate in agrochemicals |

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | C₈H₈ClNO₂ | 6-chloro, 5-methyl, methyl ester | 183.61 | Pharmaceutical synthesis |

| Ethyl 6-ethynylpicolinate | 1379302-65-4 | C₁₀H₉NO₂ | 6-ethynyl | 175.19 | Click chemistry applications |

| Ethyl 6-(hydroxymethyl)picolinate | - | C₉H₁₁NO₃ | 6-hydroxymethyl | 193.19 | Prodrug development |

| Ethyl 3-amino-6-methylpicolinate | 908832-89-3 | C₉H₁₂N₂O₂ | 3-amino, 6-methyl | 180.20 | Ligand in coordination chemistry |

| Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate | 1361675-38-8 | C₁₅H₁₃Cl₂NO₃ | 5-(2,6-dichlorophenyl), 6-methoxy | 326.17 | Antimicrobial agent research |

Physicochemical Data Limitations

Most analogues lack comprehensive data on melting points, boiling points, or solubility.

Research and Industrial Implications

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-vinylpicolinate, and how do reaction conditions influence yield?

Methodological Answer: Ethyl 6-vinylpicolinate can be synthesized via esterification of 6-vinylpicolinic acid with ethanol under acid catalysis or through palladium-catalyzed cross-coupling of pre-functionalized pyridine derivatives. Key parameters include temperature (60–100°C for esterification), solvent polarity (e.g., DMF for coupling reactions), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., vinyl group polymerization) with inhibitors like hydroquinone. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How should researchers characterize Ethyl 6-vinylpicolinate to confirm structural integrity?

Methodological Answer: Combine spectroscopic techniques:

- NMR : ¹H NMR (δ 1.3–1.4 ppm for ethyl CH₃; δ 6.5–7.5 ppm for vinyl and pyridine protons) and ¹³C NMR (ester carbonyl ~165–170 ppm).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected m/z ~192.1). Cross-validate with literature data and X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the key physicochemical properties of Ethyl 6-vinylpicolinate relevant to experimental design?

Methodological Answer: Key properties include:

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Susceptible to hydrolysis under basic conditions; store anhydrous at –20°C.

- LogP : Predicted ~2.1 (indicative of moderate lipophilicity). Experimental determination via shake-flask method for LogP and accelerated stability studies (40°C/75% RH for 4 weeks) under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Ethyl 6-vinylpicolinate?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve:

- Replicate experiments under identical conditions (solvent, temperature, concentration).

- Use deuterated solvents for NMR and ensure proper drying.

- Compare with computational predictions (DFT for NMR chemical shifts).

- Analyze by 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously. Cross-reference multiple peer-reviewed sources and avoid non-curated databases .

Q. What computational approaches predict the reactivity of Ethyl 6-vinylpicolinate in nucleophilic environments?

Methodological Answer: Use density functional theory (DFT) to model:

- Electron density maps (e.g., HOMO/LUMO analysis) to identify reactive sites.

- Transition state simulations for ester hydrolysis or vinyl group additions.

- Solvent effects via implicit/explicit solvation models (e.g., PCM in Gaussian). Validate with kinetic studies (e.g., pseudo-first-order rate constants for hydrolysis) .

Q. What strategies optimize catalytic systems involving Ethyl 6-vinylpicolinate as a ligand?

Methodological Answer: Screen ligand-to-metal ratios (1:1 to 3:1) and evaluate coordination via UV-Vis titration. Use kinetic profiling (e.g., initial rate method) to assess catalytic efficiency in cross-coupling or hydrogenation reactions. Compare turnover numbers (TON) and frequencies (TOF) across solvents (e.g., toluene vs. THF). Characterize metal-ligand complexes by XAS or single-crystal XRD .

Q. How do steric and electronic effects influence Ethyl 6-vinylpicolinate’s stability under varying conditions?

Methodological Answer: Conduct systematic stability studies:

- Steric effects : Compare degradation rates in bulky vs. linear solvents (e.g., tert-butanol vs. methanol).

- Electronic effects : Monitor hydrolysis kinetics under acidic (HCl) vs. basic (NaOH) conditions via HPLC.

- Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Statistical analysis (ANOVA) identifies significant variables .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals and avoid non-curated databases (e.g., ). Use SciFinder or Web of Science for systematic searches .

- Data Analysis : Apply statistical rigor (e.g., p-values, confidence intervals) and report limitations (e.g., sample size, instrumental error) .

- Ethical Compliance : Document synthetic hazards (e.g., Pd waste disposal) and ensure IRB approval for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.